2-(3-Chlorophenoxy)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLZUIZCCAYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557914 | |

| Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6488-00-2 | |

| Record name | 2-(3-Chlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenoxy)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chlorophenoxy)ethylamine chemical structure and properties

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)ethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Moving beyond a simple data sheet, this guide synthesizes its chemical properties, plausible synthetic routes, and potential applications in the broader context of medicinal chemistry and organic synthesis, offering field-proven insights for the laboratory professional.

Core Chemical Identity and Structure

This compound is an organic compound featuring a chlorophenoxy group linked via an ether bond to an ethylamine moiety. The meta-position of the chlorine atom on the phenyl ring is a defining structural characteristic that influences its electronic properties and steric profile, distinguishing it from its ortho and para isomers. This structure makes it a valuable building block for introducing a specific substituted phenoxyethyl motif into larger, more complex molecules.

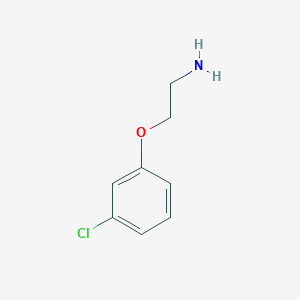

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-(3-chlorophenoxy)ethanamine | [1] |

| CAS Number | 6488-00-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [2] |

| InChI | InChI=1S/C8H10ClNO/c9-7-2-1-3-8(4-7)11-6-5-10/h1-4H,5-6,10H2 | N/A |

| InChIKey | SKLZUIZCCAYHOB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OCCN | [1] |

| Synonyms | 2-(3-chlorophenoxy)ethanamine | [1] |

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various reaction conditions. As an amine, it is basic and will react with acids to form salts, which often have significantly different solubility profiles (e.g., higher water solubility).

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Liquid | [1] |

| Water Solubility | 4593.8 mg/L (Predicted) | Predicted value; likely higher for its hydrochloride salt form.[1] |

| pKa (Predicted) | ~9.5-10.5 | Typical for a primary alkylamine; the phenoxy group has a minor electronic effect. |

| LogP (Predicted) | 1.8 | Indicates moderate lipophilicity. |

Synthesis and Manufacturing Insights

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through established named reactions. The core challenge is the formation of the ether linkage and the installation of the primary amine, which must be done while preventing common side reactions like over-alkylation of the amine. Two robust strategies are presented here.

Strategy A: Williamson Ether Synthesis followed by Gabriel Synthesis

This is a highly reliable two-stage approach. The first stage forms the ether bond, and the second stage introduces the amine group using a protected nitrogen source (phthalimide) to prevent the formation of secondary and tertiary amine byproducts.

Caption: Synthetic workflow via Williamson-Gabriel synthesis.

Causality Behind Experimental Choices:

-

Williamson Ether Synthesis: This classic Sₙ2 reaction is ideal for forming the ether linkage between a phenoxide and a primary alkyl halide.[3] Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the relatively acidic 3-chlorophenol, creating the nucleophilic phenoxide in situ.[4]

-

Gabriel Synthesis: Direct reaction with 2-chloroethylamine would lead to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis elegantly circumvents this by using potassium phthalimide as a protected nitrogen nucleophile.[5] The phthalimide's nitrogen is significantly less nucleophilic after the initial alkylation, preventing further reaction.[1] The final deprotection step with hydrazine is effective for cleaving the imide to release the desired primary amine as a clean product.[5]

Detailed Experimental Protocol (Representative)

Part 1: Synthesis of N-[2-(3-chlorophenoxy)ethyl]phthalimide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. DMF is a suitable polar aprotic solvent for Sₙ2 reactions.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium 3-chlorophenoxide.

-

Alkylation: Add 2-bromo-N-phthaloylethanamine (1.05 eq) to the reaction mixture.

-

Heating: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of this compound

-

Setup: To a round-bottom flask, add the N-[2-(3-chlorophenoxy)ethyl]phthalimide (1.0 eq) from Part 1 and ethanol.

-

Deprotection: Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension. Causality: Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group, leading to ring-opening and eventual release of the primary amine in a process known as the Ing-Manske procedure.[5]

-

Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1-2. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid.

-

Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >12, and extract with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product as an oil.

Applications and Pharmacological Context

While this compound itself is not an end-product therapeutic, it is a valuable intermediate or building block. Its utility stems from its bifunctional nature: the primary amine allows for the formation of amides, sulfonamides, and secondary/tertiary amines, while the chlorophenoxy moiety provides a scaffold with specific steric and electronic properties.

Role as a Synthetic Intermediate: The primary application is in organic synthesis. It serves as a precursor for more complex molecules in various fields:

-

Pharmaceuticals: Phenoxyethylamine scaffolds are present in numerous biologically active compounds. For instance, the related 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.[6]

-

Agrochemicals: Chlorophenoxy derivatives, such as those derived from phenoxyacetic acid, are a well-known class of herbicides.[4] While this specific amine is not a herbicide, its structural motif is relevant to the agrochemical field.

-

Research Chemicals: It is sold commercially as a building block for discovery chemistry libraries, enabling the rapid synthesis of novel compound series for biological screening.[1]

Potential in Medicinal Chemistry: Derivatives of structurally similar phenylethylamines have been extensively studied as ligands for various receptors, particularly dopamine receptors.

-

Dopamine Receptor Ligands: Research on N-substituted 2-(hydroxyphenyl)ethylamine derivatives shows that modifications on the phenyl ring (including chloro- and fluoro-substitutions) and on the amine nitrogen can tune the affinity and selectivity for D1 and D2 dopamine receptor subtypes.[7]

-

Antiplasmodial Activity: The 2-(3-chlorophenoxy) moiety has been incorporated into more complex quinoxaline structures which have demonstrated antiplasmodial (anti-malarial) activity, suggesting the fragment contributes favorably to binding in certain biological targets.

The logical flow for its use in a drug discovery program is visualized below.

Caption: Role in a typical drug discovery pipeline.

Safety and Handling

This compound and its isomers are classified as corrosive and must be handled with appropriate engineering controls and personal protective equipment (PPE). The primary hazards are severe skin burns and eye damage upon contact.

Table 3: GHS Hazard Information

| Category | Code | Statement |

| Hazard Class | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage. |

| Signal Word | Danger | N/A |

| Pictogram | GHS05 (Corrosion) | N/A |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of any vapors. Ensure an eyewash station and safety shower are immediately accessible and tested regularly.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

-

Respiratory Protection: Not typically required when used within a fume hood. If there is a risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge is necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and strong oxidizing agents.

-

Spill & Disposal: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

This compound is a foundational chemical intermediate whose value lies in its versatile bifunctional structure. While direct pharmacological applications are not prominent, its role as a molecular building block in the synthesis of potential therapeutics, agrochemicals, and novel research compounds is well-established. A thorough understanding of its synthesis, particularly via robust methods like the Williamson-Gabriel pathway, and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting. This guide provides the necessary technical and practical framework for scientists to leverage this compound's synthetic potential.

References

- 1. This compound (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 6. Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2-(3-Chlorophenoxy)ethylamine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. In the dynamic landscape of chemical research and drug development, unequivocal structural confirmation of novel or sparsely documented compounds is paramount. As experimental spectral data for this compound is not widely available in public repositories, this document adopts a predictive and methodological approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We present the expected spectroscopic signatures of the molecule and provide detailed, field-proven protocols for data acquisition and interpretation. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, or analysis of this compound and its structural analogs, ensuring a high standard of scientific integrity and analytical rigor.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the phenoxyethylamine class of compounds, which are significant structural motifs in medicinal chemistry and materials science. Its utility as a synthetic intermediate or a potential bioactive agent necessitates a robust and validated analytical profile to confirm its identity, purity, and stability. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous "fingerprint" of the molecule's structure.

This guide moves beyond a simple listing of data. As a senior application scientist, the goal is to elucidate the causality behind the expected spectral features and the experimental choices made to observe them. We will explore how the interplay of the aromatic ring, the chloro-substituent, the ether linkage, and the primary amine function dictates the outcome of each spectroscopic measurement.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide for spectral assignments.

Chemical Structure:

-

Molecular Formula: C₈H₁₀ClNO

-

Molecular Weight: 171.62 g/mol

-

CAS Number: 6488-00-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations, we can map the precise connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen atom, and the electron-donating nature of the amine.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| H2 | ~7.20 | t | 1H | Ortho to chlorine, meta to the ether. Appears as a triplet due to coupling with H3 and H6. |

| H3 | ~6.90 | dd | 1H | Para to chlorine, ortho to the ether. Split by H2 and H4. |

| H4 | ~6.80 | t | 1H | Meta to chlorine, ortho to the ether. Appears as a triplet due to coupling with H3 and H5. |

| H5 | ~7.15 | dd | 1H | Meta to both chlorine and the ether. Split by H4 and H6. |

| H7 (-O-CH₂-) | ~4.10 | t | 2H | Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with H8. |

| H8 (-CH₂-N-) | ~3.15 | t | 2H | Less deshielded than H7. Appears as a triplet due to coupling with H7. |

| -NH₂ | ~1.50 | br s | 2H | A broad singlet due to rapid proton exchange and quadrupole broadening from the nitrogen atom. Its position is highly dependent on concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C1 | ~158.5 | Aromatic carbon attached to oxygen (ipso-carbon), highly deshielded. |

| C2 | ~135.0 | Aromatic carbon attached to chlorine (ipso-carbon). |

| C3 | ~121.0 | Aromatic CH, ortho to the ether group. |

| C4 | ~130.5 | Aromatic CH, para to the ether group. |

| C5 | ~115.0 | Aromatic CH, ortho to the ether group. |

| C6 | ~113.0 | Aromatic CH, para to the chlorine atom. |

| C7 (-O-CH₂-) | ~67.0 | Aliphatic carbon attached to oxygen, deshielded. |

| C8 (-CH₂-N-) | ~41.5 | Aliphatic carbon attached to nitrogen. |

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-degree pulse angle to ensure a short relaxation delay can be used without saturating the signals.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Acquire 16 scans, with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width from 0 to 200 ppm.

-

Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.

Caption: Workflow for Spectroscopic Characterization.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid and reliable confirmation of their presence in the molecule.

Predicted IR Absorption Bands

The spectrum of this compound is expected to be rich with characteristic peaks corresponding to its amine, ether, and chloro-aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Intensity | Notes |

|---|---|---|---|

| 3400-3300 | N-H Stretch (Amine) | Medium, Doublet | The presence of a doublet is characteristic of a primary (-NH₂) amine, corresponding to symmetric and asymmetric stretching.[1] |

| 3100-3000 | C-H Stretch (Aromatic) | Medium | Indicates the sp² C-H bonds of the benzene ring. |

| 2960-2850 | C-H Stretch (Aliphatic) | Medium | Indicates the sp³ C-H bonds of the ethyl chain. |

| ~1600, ~1475 | C=C Stretch (Aromatic) | Strong, Multiple | These two sharp bands are highly characteristic of the benzene ring skeleton.[2] |

| 1250-1200 | C-O Stretch (Aryl Ether, Asymmetric) | Strong | A very prominent peak indicating the aryl-O-alkyl ether linkage.[3] |

| 1100-1000 | C-N Stretch (Aliphatic Amine) | Medium | Confirms the presence of the C-N bond.[3] |

| 880-750 | C-H Bend (Aromatic, Out-of-Plane) | Strong | The exact position is diagnostic of the substitution pattern. For 1,3-disubstitution, strong bands are expected in this region.[4] |

| 780-700 | C-Cl Stretch | Strong | Characteristic absorption for the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Sample Preparation: Place one drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique that induces reproducible fragmentation. The key predicted ions are detailed below.

Table 4: Predicted Key Ions and Fragmentation Pathways (EI-MS)

| m/z Value | Proposed Fragment | Pathway |

|---|---|---|

| 171/173 | [C₈H₁₀ClNO]⁺˙ (Molecular Ion, M⁺˙) | The intact molecule minus one electron. The M+2 peak at m/z 173 will have ~1/3 the intensity of the M⁺˙ peak due to the natural abundance of the ³⁷Cl isotope. |

| 142/144 | [ClC₆H₄OCH₂]⁺ | Cleavage of the C-C bond between C7 and C8. |

| 128/130 | [ClC₆H₄O]⁺ | Cleavage of the O-C7 bond. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a very common and favorable fragmentation for primary amines. This is often the base peak. |

Visualization: Predicted MS Fragmentation

Caption: Predicted Major MS Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for this volatile, thermally stable compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 25 to 300.

-

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points to build an irrefutable case for the structure.

-

MS confirms the molecular weight (171 g/mol ) and the presence of one chlorine atom (from the M/M+2 isotope pattern).

-

IR confirms the presence of the key functional groups: a primary amine (doublet ~3350 cm⁻¹), an aryl ether (~1250 cm⁻¹), and a chloro-aromatic ring.

-

¹³C NMR confirms the number of unique carbon environments (8 predicted) and their electronic nature (4 aromatic CH, 2 aromatic quaternary, 2 aliphatic).

-

¹H NMR provides the final, detailed piece of the puzzle. It confirms the 1,3-substitution pattern on the aromatic ring and the precise connectivity of the -O-CH₂-CH₂-NH₂ chain through the observed triplet-triplet splitting pattern. The integration values (4 aromatic H, 2+2 aliphatic H, 2 amine H) match the molecular formula derived from MS.

Together, these predicted datasets form a unique and self-consistent profile that would unequivocally confirm the structure of this compound.

Conclusion

This guide has established a predictive spectroscopic profile for this compound and provided robust, detailed methodologies for its empirical validation. By understanding the expected NMR shifts and multiplicities, the characteristic IR vibrations, and the logical fragmentation pathways in mass spectrometry, researchers are well-equipped to confirm the synthesis of this target molecule with a high degree of confidence. This analytical framework ensures data integrity, which is the foundation of all subsequent research and development activities.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(3-Chlorophenoxy)ethylamine Derivatives

Abstract

Derivatives of 2-(3-Chlorophenoxy)ethylamine represent a compelling, yet underexplored, scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of their potential biological activities, drawing upon structure-activity relationship (SAR) data from closely related chemical series. While direct pharmacological studies on this specific substitution pattern are limited, compelling evidence from analogous compounds suggests significant potential for central nervous system (CNS) modulation, particularly in the realms of antidepressant and anxiolytic activities. This document will synthesize existing knowledge, propose mechanistic hypotheses, and provide detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The 2-(Phenoxy)ethylamine Scaffold - A Privileged Motif in Neuropharmacology

The 2-(phenoxy)ethylamine core is a well-established pharmacophore found in numerous biologically active compounds. Its structural features, comprising an aromatic ring linked via an ether oxygen to an ethylamine side chain, allow for diverse interactions with various biological targets. The nature and position of substituents on the phenoxy ring, as well as modifications to the ethylamine moiety, can profoundly influence the pharmacological profile of the resulting derivatives.

The introduction of a chlorine atom at the meta-position (C3) of the phenoxy ring, as in the this compound scaffold, is of particular interest. Halogen substituents are known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character, which in turn can enhance binding affinity and selectivity for specific receptors and transporters in the CNS. This guide will explore the therapeutic hypotheses stemming from this specific structural feature.

Potential Antidepressant Activity: Targeting Monoamine Neurotransmission

A significant body of research points towards the antidepressant potential of phenoxyethylamine and related derivatives. The primary mechanism of action for many established antidepressants involves the modulation of monoamine neurotransmitters, namely serotonin (5-HT) and norepinephrine (NE).

Mechanistic Hypothesis: Inhibition of Monoamine Reuptake

The structural similarity of this compound derivatives to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests a plausible mechanism of action. The phenoxy ring can engage in π-π stacking and hydrophobic interactions within the binding pockets of the serotonin transporter (SERT) and norepinephrine transporter (NET), while the ethylamine side chain can form crucial ionic bonds. The 3-chloro substituent may enhance binding affinity through favorable electronic and steric interactions.

A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated that a halogen substituent at the 3-position of the aryl ring was favorable for inhibiting the synaptosomal uptake of both norepinephrine and serotonin[1]. While the core is a phenyl rather than a phenoxy group, this finding supports the potential importance of the 3-chloro substitution pattern for dual reuptake inhibition.

Figure 1: Proposed mechanism of monoamine reuptake inhibition.

Mechanistic Hypothesis: Monoamine Oxidase (MAO) Inhibition

An alternative or complementary mechanism for antidepressant activity could be the inhibition of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. Selective inhibitors of MAO-A are established therapeutic agents for depression. The phenoxyethylamine scaffold bears some resemblance to known MAO inhibitors, and the electronic properties of the 3-chloro-substituted ring could influence its interaction with the enzyme's active site.

Experimental Protocols for Evaluating Antidepressant Potential

Protocol 1: Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of test compounds on SERT and NET using synaptosomes prepared from rat brain tissue.[1][2]

-

Preparation of Synaptosomes:

-

Homogenize fresh rat brain tissue (e.g., cortex or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES (KRH) buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).

-

-

Reuptake Inhibition Assay:

-

Prepare serial dilutions of the this compound derivatives and a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) in KRH buffer.

-

In a 96-well plate, pre-incubate the synaptosomal suspension with the test compounds or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]5-HT or [³H]NE and a final concentration of the respective unlabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold KRH buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This spectrophotometric assay measures the activity of MAO-A and MAO-B.[3][4]

-

Enzyme Preparation:

-

Use commercially available recombinant human MAO-A and MAO-B or prepare mitochondrial fractions from rat liver (for MAO-A) and brain (for MAO-B).

-

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the enzyme preparation with serial dilutions of the test compounds or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes at 37°C.

-

Initiate the reaction by adding the appropriate substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation) using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.[5][6][7][8]

-

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

-

Procedure:

-

Administer the test compound or vehicle to mice (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30-60 minutes).

-

Gently place each mouse individually into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera.

-

After the session, remove the mouse, dry it gently with a towel, and return it to its home cage.

-

-

Data Analysis:

-

Score the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the 6-minute test.

-

A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Potential Anxiolytic Activity: Modulating GABAergic and Serotonergic Systems

Phenoxy-based compounds have also been investigated for their anxiolytic properties. For instance, a study on phenoxypropanolamine derivatives reported anxiolytic effects in human volunteers[9]. The structural elements of this compound derivatives suggest potential interactions with key neurotransmitter systems involved in anxiety, such as the GABAergic and serotonergic systems.

Mechanistic Hypothesis

The anxiolytic effects could be mediated by positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Alternatively, or in conjunction, these derivatives might interact with specific serotonin receptor subtypes, such as 5-HT₁A or 5-HT₂A/₂C, which are known to play a crucial role in anxiety regulation.

Experimental Protocol for Evaluating Anxiolytic Potential

Protocol 4: Elevated Plus Maze (EPM) Test in Rodents

The EPM is a standard behavioral model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]

-

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm).

-

Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 15 cm high).

-

A central platform (e.g., 5 x 5 cm) connects the four arms.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals prior to the test.

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session with a video camera for later analysis.

-

-

Data Analysis:

-

Measure the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are lacking, we can extrapolate from related series:

-

Position of Halogen: The meta-position (3-position) for halogen substitution on an aryl ring has been shown to be favorable for antidepressant-like activity in related scaffolds[1].

-

Nature of the Amine: The primary amine in the parent structure is a key site for modification. N-alkylation or incorporation into a heterocyclic ring system can significantly impact potency and selectivity for various targets.

-

Flexibility of the Ethylamine Chain: The two-carbon linker provides conformational flexibility, which is often crucial for optimal interaction with the binding site.

Figure 2: Key structural features for SAR exploration.

Synthesis Outline

A general synthetic route to this compound derivatives is outlined below.

Figure 3: General synthetic pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of novel CNS-active agents. Based on robust evidence from structurally analogous compounds, the primary therapeutic hypotheses point towards antidepressant and anxiolytic activities, likely mediated through the modulation of monoamine neurotransmitter systems.

Future research should focus on the synthesis and systematic pharmacological evaluation of a library of this compound derivatives. The experimental protocols detailed in this guide provide a comprehensive framework for such investigations. A thorough exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of promising lead candidates for further preclinical development.

References

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: The Mouse Forced Swim Test [jove.com]

- 8. youtube.com [youtube.com]

- 9. [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. behaviorcloud.com [behaviorcloud.com]

- 13. protocols.io [protocols.io]

- 14. bio-protocol.org [bio-protocol.org]

Safety, handling, and MSDS for 2-(3-Chlorophenoxy)ethylamine

An In-depth Technical Guide to the Safe Handling of 2-(3-Chlorophenoxy)ethylamine

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS RN: 6488-00-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from Material Safety Data Sheets (MSDS), regulatory guidelines, and established laboratory safety protocols. The focus is not merely on procedural steps but on the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Chemical Identity and Core Hazards

This compound is a primary amine and a chlorinated aromatic ether. Its structure dictates its reactivity and toxicological profile. Understanding this is fundamental to anticipating and mitigating risks.

Core Chemical Properties: The compound's properties are essential for safe handling and storage. For instance, its physical state (liquid or solid) determines the potential for airborne exposure and the appropriate containment strategies.

| Property | Value | Source |

| CAS Number | 6488-00-2 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Physical State | Liquid | [2] |

| Boiling Point | 115-117 °C (at 5 torr) | [3] |

| Melting Point | 39-40 °C (for the 2-chloro isomer) | [3] |

Note: Some physical properties may be reported for isomers, such as the 2-chloro derivative, due to data availability. These values provide a close approximation for handling considerations.

The primary and most immediate danger associated with this compound is its corrosivity. The Globally Harmonized System (GHS) classification underscores this risk.

GHS Hazard Classification:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[4][5]

-

Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[5]

The amine functional group contributes to the compound's basicity and corrosive nature, capable of causing rapid tissue damage upon contact. The chlorophenoxy moiety may present additional toxicological concerns, although comprehensive data is limited. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the substance as potentially hazardous beyond its known corrosive effects.[5]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on the hierarchy of controls, a system that prioritizes the most effective and reliable safety measures. This framework should be the foundation of any protocol involving this compound.

Caption: Hierarchy of controls applied to handling this compound.

-

Elimination/Substitution: In a research context, elimination is often not possible. However, substituting with a less corrosive or less toxic analogue should always be the first consideration during experimental design.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[6][7] Eyewash stations and safety showers must be readily accessible.[6][7]

-

Administrative Controls: These are procedural controls. Key examples include developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, so its failure or misuse can result in serious injury.

Personal Protective Equipment (PPE): The Final Barrier

Given the severe corrosive nature of this compound, the selection and use of appropriate PPE are non-negotiable.

| PPE Category | Specification | Rationale & Best Practices |

| Eye & Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A full face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[3][4] | Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from burns.[4] |

| Skin Protection | Gloves: Compatible, chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for tears or holes before use.[8] Clothing: A flame-retardant, chemical-resistant lab coat. For larger quantities, impervious protective clothing or an apron may be necessary.[3][4] Footwear: Closed-toe shoes are mandatory. Chemical-resistant boots are recommended if there is a risk of spills.[9][10] | The compound causes severe skin burns.[4] Proper glove selection is critical. Double-gloving can provide additional protection. Pant legs should be worn outside of boots to prevent chemicals from entering.[10] |

| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a full-face respirator with an appropriate organic vapor/amine cartridge (e.g., Type ABEK) is necessary.[3][11] | Protects against inhalation of vapors or mists, which can cause respiratory tract irritation or damage.[12] |

Standard Operating Procedures: From Benchtop to Disposal

Adherence to validated protocols is the cornerstone of laboratory safety.

Safe Handling and Use Protocol

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

-

Preparation:

-

Confirm that a certified chemical fume hood is operational.

-

Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[6]

-

Don all required PPE as specified in the table above.

-

Prepare all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood.

-

Have spill cleanup materials readily available.

-

-

Handling:

-

Conduct all manipulations, including weighing, transferring, and mixing, within the fume hood.[6][13]

-

Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[3]

-

Keep the container tightly closed when not in use to minimize vapor release.[8][13]

-

Avoid contact with skin and eyes at all times.[14]

-

-

Post-Handling:

Storage Requirements

Proper storage is crucial to prevent degradation, reaction, and accidental release.

-

Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[3][13]

-

Container: Keep the container tightly closed.[13]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][15] Store separately from foodstuffs.[3]

Disposal Protocol

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

-

Prohibitions: Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3] The environmental impact of this compound has not been fully investigated, so release into the environment must be strictly avoided.[8]

Emergency Procedures: A Validated Response System

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

First-Aid Measures

Immediate action is paramount upon any exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled). Seek immediate medical attention.[3][16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4]

Accidental Release (Spill) Response

The following workflow provides a systematic approach to managing a spill.

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Small Spill (inside a fume hood):

-

Ensure adequate ventilation and wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for chemical waste disposal.[3]

-

Clean the spill area thoroughly.

Protocol for a Large Spill:

-

Evacuate personnel to a safe area, keeping upwind of the spill.[3]

-

Remove all sources of ignition.[3]

-

Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

References

- 1. This compound (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]

- 11. 2-(2-Chlorophenyl)ethylamine 95 13078-80-3 [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Known derivatives and analogs of 2-(3-Chlorophenoxy)ethylamine

An In-depth Technical Guide to the Derivatives and Analogs of 2-(3-Chlorophenoxy)ethylamine

Introduction: The this compound Core Scaffold

This compound, identified by its CAS Number 6488-00-2, represents a foundational chemical scaffold with significant potential in the fields of pharmacology and drug discovery.[1] While this specific molecule is not extensively documented in publicly accessible literature as a therapeutic agent itself, its structural motifs—a substituted phenoxy ring linked via an ether bridge to an ethylamine side chain—are present in a variety of biologically active compounds. The strategic placement of a chlorine atom on the phenyl ring at the meta position introduces specific electronic and steric properties that can profoundly influence molecular interactions with biological targets.

The broader class of phenoxyethylamine derivatives has been explored for a range of therapeutic applications, drawing from the rich history of similar structures in medicinal chemistry. For instance, analogs of phenoxybenzamine, which feature a related pharmacophore, are known for their activity at adrenoceptors.[2] Furthermore, the phenylethylamine backbone is a classic framework for targeting monoamine receptors, with substitutions on the phenyl ring playing a critical role in defining selectivity and potency for targets such as dopamine receptors.[2] This guide will provide a detailed exploration of the known and potential derivatives and analogs of this compound, focusing on synthetic strategies, structure-activity relationships (SAR), and proposed experimental protocols for their evaluation.

Chemical Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. A common and versatile strategy involves the Williamson ether synthesis, followed by transformations to introduce the desired amine functionality.

A plausible and adaptable synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound and its N-substituted analogs.

This synthetic approach offers considerable flexibility for generating a library of analogs for SAR studies.

Known Derivatives, Analogs, and Structure-Activity Relationships (SAR)

N-Substitution on the Ethylamine Moiety

The primary amine of this compound is a prime site for modification to influence potency, selectivity, and pharmacokinetic properties.

-

Small Alkyl Groups (Methyl, Ethyl, Propyl): The introduction of one or two small alkyl groups on the nitrogen atom is a common strategy in medicinal chemistry. In related phenylethylamines targeting dopamine receptors, N-alkylation has been shown to significantly enhance affinity and selectivity for the D2 subtype.[2] For instance, the presence of two n-propyl groups on a similar scaffold doubled the affinity for D2 binding sites.[2] It is plausible that similar modifications to the this compound core could modulate activity at aminergic GPCRs.

-

Bulky and Arylalkyl Groups: Incorporating larger groups, such as benzyl or phenylethyl moieties, can introduce additional binding interactions (e.g., pi-stacking) with the target receptor. This can lead to increased potency. In a series of phenoxybenzamine-related compounds, N-benzyl derivatives were found to be potent α1-adrenoceptor antagonists.[2]

Aromatic Ring Substitution

The position and nature of substituents on the phenoxy ring are critical determinants of biological activity.

-

Position of the Chloro Group: The placement of the chlorine atom at the 3-position (meta) influences the electronic distribution and conformation of the molecule. Shifting the chlorine to the 2-position (ortho) or 4-position (para) would likely alter the binding mode and selectivity profile. Studies on phenoxyacetic acid herbicides have shown that the position of chlorine substitution significantly impacts their biological activity.[3][4]

-

Additional Substituents: The introduction of other functional groups, such as methyl, methoxy, or hydroxyl groups, can further refine the pharmacological profile. For example, in a series of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives, the hydroxyl group was a key component of the dopaminergic pharmacophore.[2]

Summary of Predicted Structure-Activity Relationships

| Structural Modification | Predicted Impact on Biological Activity | Rationale based on Analogous Compounds |

| N-Alkylation (small alkyls) | Increased potency and/or selectivity for aminergic GPCRs (e.g., dopamine, adrenergic receptors). | N-substitution enhances affinity and selectivity for dopamine D2 receptors in related phenylethylamines.[2] |

| N-Arylation/Arylalkylation | Potential for enhanced potency through additional binding interactions. | N-benzyl derivatives show high potency in phenoxybenzamine analogs.[2] |

| Altering Cl position | Modulation of receptor selectivity and potency. | The position of chlorine on the phenyl ring affects the biological activity of phenoxyacetic acid herbicides.[3][4] |

| Adding other ring substituents | Can introduce new hydrogen bonding or steric interactions, altering potency and selectivity. | A hydroxyl group is key for activity in certain dopamine receptor ligands.[2] |

Pharmacological Profile and Potential Biological Targets

Based on the structural similarities to known pharmacologically active molecules, derivatives of this compound are predicted to interact with various biological targets, primarily within the central and peripheral nervous systems.

-

Adrenergic Receptors: The phenoxyethylamine scaffold is a component of known adrenergic receptor antagonists like phenoxybenzamine.[2] It is therefore highly probable that analogs of this compound could exhibit affinity for α- and/or β-adrenergic receptors.

-

Dopamine Receptors: The related 2-(4-chloro-3-hydroxyphenyl)ethylamine structure has been shown to be a potent D2 dopamine receptor agonist.[2] This suggests that with appropriate functionalization, the this compound core could be directed towards dopamine receptor subtypes.

-

Other Monoamine Transporters and Receptors: The general phenylethylamine structure is a well-established pharmacophore for interacting with serotonin and norepinephrine transporters and receptors.

The specific pharmacological profile (agonist vs. antagonist, receptor selectivity) would be highly dependent on the nature and position of the substituents on both the aromatic ring and the terminal amine.

Caption: Hypothetical signaling pathway for a this compound analog acting as a Gi/o-coupled GPCR agonist.

Experimental Protocols

Protocol 1: Synthesis of N-Propyl-2-(3-chlorophenoxy)ethylamine

This protocol describes a representative synthesis of an N-substituted analog.

Materials:

-

This compound

-

1-Bromopropane

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (2.2 eq) to the solution and stir at room temperature.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired N-propyl-2-(3-chlorophenoxy)ethylamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of synthesized analogs at the human dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

[³H]Spiperone (radioligand)

-

Synthesized analog compounds

-

Haloperidol (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Microplate reader/scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized analog compounds in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the appropriate concentration of the analog, a fixed concentration of [³H]Spiperone, and the cell membranes.

-

For total binding wells, add vehicle instead of the analog. For non-specific binding wells, add a high concentration of haloperidol.

-

Incubate the plates at room temperature for a specified time (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki (inhibition constant) for each analog by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. While direct research on this specific molecule is limited, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its chemical and pharmacological properties. The synthetic routes are versatile, allowing for the creation of diverse libraries of analogs. The predicted SAR suggests that modifications to the N-ethylamine and the substituted phenoxy ring will be critical in tuning the potency and selectivity for biological targets, likely within the family of aminergic GPCRs. The experimental protocols provided offer a clear path for the synthesis and evaluation of these novel compounds, paving the way for future research and development in this area.

References

- 1. This compound (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(3-Chlorophenoxy)ethylamine: Synthesis, Characterization, and Predicted Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough literature review of 2-(3-Chlorophenoxy)ethylamine, a molecule of interest in medicinal chemistry. This document delves into its synthesis, chemical properties, and a predicted pharmacological profile based on the structure-activity relationships of closely related compounds. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide offers a robust starting point for researchers looking to explore its potential.

Introduction: The Significance of the Phenoxy Ethylamine Scaffold

The phenoxy ethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the phenyl ring and modifications of the ethylamine side chain have led to the development of drugs targeting a wide array of receptors and enzymes. The introduction of a chlorine atom at the meta-position of the phenoxy ring, as in this compound, is anticipated to significantly influence its electronic and lipophilic properties, thereby modulating its interaction with biological targets. This guide aims to provide a comprehensive overview of the current knowledge and predictive insights into this compound.

Synthesis and Chemical Properties

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies, primarily the Williamson ether synthesis followed by a Gabriel synthesis or a related amine formation strategy.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | Chemchart[1] |

| Molecular Weight | 171.62 g/mol | PubChem[2] |

| Appearance | Pale yellow liquid | |

| Boiling Point | 148-150 °C at 16 Torr | |

| CAS Number | 6488-00-2 | Chemchart[1] |

Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below, based on methodologies reported for analogous compounds[3]. The synthesis involves two key steps: the formation of an N-protected intermediate via Williamson ether synthesis, followed by deprotection to yield the final primary amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-(3-Chlorophenoxy)ethyl)phthalimide

-

To a solution of 3-chlorophenol (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain N-(2-(3-Chlorophenoxy)ethyl)phthalimide.

Step 2: Synthesis of this compound

-

Suspend N-(2-(3-Chlorophenoxy)ethyl)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the reaction mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Predicted Pharmacological Profile

Potential Molecular Targets

The structural features of this compound suggest potential interactions with several key biological targets:

-

Monoamine Transporters (SERT, NET, DAT): The phenethylamine backbone is a classic pharmacophore for inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The nature and position of the chloro- and phenoxy- substituents will determine the potency and selectivity for these transporters.

-

Adrenergic Receptors: Phenoxy ethylamine derivatives are known to interact with α- and β-adrenergic receptors.

-

Dopamine Receptors: The phenethylamine moiety is also present in dopamine and its agonists/antagonists.

-

Monoamine Oxidase (MAO): Certain phenoxy ethylamine derivatives have been shown to inhibit MAO-A and/or MAO-B[4].

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorophenoxy compounds is significantly influenced by the position of the chlorine atom on the phenyl ring[5]. The meta-position of the chlorine in this compound is likely to confer a distinct pharmacological profile compared to its ortho- and para-isomers. The electronic and steric effects of the 3-chloro substituent will modulate the binding affinity and efficacy at various receptors and enzymes.

For instance, in a related series of herbicides, the position of the chlorine atom was found to be a critical determinant of their biological activity[5]. While the context is different, it highlights the importance of substituent positioning in molecular recognition by biological macromolecules.

Proposed Experimental Workflow for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a systematic screening approach is recommended.

Caption: Recommended workflow for the pharmacological evaluation of this compound.

Standard Protocol for Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor (e.g., serotonin transporter).

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-Citalopram for SERT).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of a known ligand).

-

Assay buffer.

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of phenoxy ethylamines. This technical guide has provided a comprehensive overview of its synthesis and a predictive pharmacological profile based on robust structure-activity relationship data from related compounds. The proposed synthetic route is efficient and relies on well-established chemical transformations.

The predicted interaction with monoamine transporters and other key neurological targets suggests that this compound could be a valuable tool compound for neuroscience research and a potential starting point for the development of novel therapeutics. Future research should focus on the experimental validation of the proposed synthesis and a thorough pharmacological characterization using the outlined in vitro and in vivo assays to unlock the full potential of this compound.

References

- 1. This compound (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(3-Chlorophenoxy)ethylamine in Pharmaceutical Intermediate Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2-(3-Chlorophenoxy)ethylamine (CAS No. 6488-00-2) as a versatile intermediate in pharmaceutical research and development. We present detailed protocols for the synthesis of this key building block via the Williamson ether synthesis. Furthermore, we provide an in-depth, representative protocol for its application in the synthesis of a β-blocker analogue, drawing parallels from the well-established synthesis of Carvedilol. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Phenoxyethylamine Scaffolds in Medicinal Chemistry

The phenoxyethylamine moiety is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. Its presence is particularly prominent in the class of β-adrenergic receptor blockers (β-blockers), which are indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias[1]. The structural arrangement of an aromatic ring linked via an ether oxygen to an ethylamine side chain allows for critical interactions with the target receptors.

This compound is a valuable intermediate that embodies this key structural motif. The presence of a chlorine atom on the phenyl ring at the meta position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability. This makes it an attractive starting material for the synthesis of novel drug candidates. While not as extensively documented in the public domain as some other phenoxyethylamine derivatives, its structural analogy to intermediates used in the synthesis of blockbuster drugs like Carvedilol underscores its potential in drug discovery programs.

This document will first detail a robust protocol for the synthesis of this compound itself, followed by a representative application in the synthesis of a potential β-blocker, thereby providing a foundational workflow for researchers exploring this chemical space.

Synthesis of the Key Intermediate: this compound

The most common and industrially scalable method for the synthesis of aryl ethers is the Williamson ether synthesis[2]. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide[3].

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of this compound can be strategically approached in two primary ways using the Williamson ether synthesis, centered around the formation of the ether linkage. The choice of reactants is critical and is often dictated by the commercial availability of starting materials and the desire to minimize side reactions. A key principle of the Williamson ether synthesis is that the alkyl halide should be primary to favor the SN2 pathway over elimination[4].

-

Route A: Reaction of 3-chlorophenol with a 2-haloethylamine.

-

Route B: Reaction of a 2-aminoethanol derivative with 1-chloro-3-halobenzene.

Route A is generally preferred due to the higher reactivity of primary alkyl halides like 2-chloroethylamine compared to the relative inertness of aryl halides towards nucleophilic substitution.

Detailed Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from 3-chlorophenol and 2-chloroethylamine hydrochloride.

Materials:

-

3-Chlorophenol

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-